molecular formula C8H12N2O B009221 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) CAS No. 105786-38-7

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)

Cat. No. B009221
M. Wt: 152.19 g/mol
InChI Key: SCQSHSJVMGGQKR-UCROKIRRSA-N
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Description

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)” is a chemical compound with the empirical formula C10H15NO2 . It’s a solid substance with a molecular weight of 181.23 .


Molecular Structure Analysis

The SMILES string for this compound is O=C(NCCO)C1C@HC=C[C@H]2C1 . This indicates that it has a bicyclic structure with a carboxamide group and an amino group .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight of the compound is 181.23 .

properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSHSJVMGGQKR-UCROKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)
Reactant of Route 6
Reactant of Route 6
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)

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